

Understanding the Selectivity Profile of GSK4028: An In-depth Technical Guide

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Compound of Interest

Compound Name: GSK4028

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This technical guide provides a comprehensive overview of the selectivity profile of **GSK4028**, a crucial tool for studying the biological functions of the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5) bromodomains. As the enantiomeric negative control for the potent and selective chemical probe GSK4027, understanding the selectivity of **GSK4028** is paramount for rigorous experimental design and data interpretation.

Introduction to GSK4028

GSK4028 is the inactive (S,S)-enantiomer of GSK4027, a potent inhibitor of the bromodomains of PCAF (also known as KAT2B) and GCN5 (also known as KAT2A).[1] Due to its stereochemical configuration, **GSK4028** exhibits significantly reduced affinity for the PCAF/GCN5 bromodomains, making it an ideal negative control for in vitro and in-cell experiments aimed at elucidating the biological roles of these epigenetic reader domains. The use of such a control is critical to distinguish on-target effects of GSK4027 from potential off-target or non-specific effects of the chemical scaffold.

Selectivity Profile of the Active Enantiomer, GSK4027

The selectivity of **GSK4028** is best understood in the context of its active counterpart, GSK4027. The following tables summarize the quantitative data for GSK4027, highlighting its high affinity for PCAF/GCN5 and its selectivity against other bromodomains. **GSK4028** is expected to have significantly weaker activity across these targets.

Table 1: Potency of GSK4027 against PCAF and GCN5 Bromodomains

Target	Assay Type	Metric	Value	Reference
PCAF	TR-FRET	pIC50	7.4 ± 0.11	[1]
PCAF	BROMOscan	Ki	1.4 nM	[1]
GCN5	BROMOscan	Ki	1.4 nM	[1]

Table 2: Selectivity of GSK4027 against a Panel of Bromodomains (BROMOscan)

Target	Ki (nM)	Selectivity vs. PCAF/GCN5 (fold)	Reference
PCAF	1.4	-	[1]
GCN5	1.4	-	[1]
BRPF3	100	>70	[1]
BRD1	110	>78	[1]
FALZ	130	>92	[1]
BRPF1	140	>100	[1]
BRD4 (BD1)	>18,000	>12,857	[1]

Table 3: Cellular Target Engagement of GSK4027

Target	Assay Type	Cell Line	Metric	Value	Reference
PCAF	NanoBRET	HEK293	IC50	60 nM	[1]

An extensive off-target screening of GSK4027 against a panel of 53 diverse biochemical and phenotypic assays revealed no significant off-target binding at concentrations below 3 μ M.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of GSK4027 and **GSK4028** can be found in the primary publication by Humphreys, P. G., et al. (J. Med. Chem. 2017, 60, 3, 1199–1210). The following sections provide an overview of the principles behind the key assays used.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a competition binding assay used to determine the potency of a compound in inhibiting the interaction between a target protein and its ligand.

Principle: The assay utilizes a long-lifetime lanthanide chelate (e.g., Europium) as the donor fluorophore, typically on an antibody that binds to a tag on the bromodomain-containing protein. The acceptor fluorophore (e.g., a fluorescently labeled ligand) binds to the bromodomain. When the donor and acceptor are in close proximity (i.e., the ligand is bound to the bromodomain), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that binds to the bromodomain will displace the fluorescent ligand, leading to a decrease in the FRET signal.

General Workflow:

- A mixture of the bromodomain protein (e.g., PCAF) and the donor-labeled antibody is prepared.
- Serial dilutions of the test compound (e.g., **GSK4028**) are added to the wells of a microplate.
- The protein-antibody mixture is added to the wells containing the test compound.

- The fluorescently labeled ligand is added to initiate the binding reaction.
- After an incubation period to allow the binding to reach equilibrium, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- The ratio of the acceptor to donor emission is calculated, and the pIC50 is determined from the dose-response curve.

BROMOscan® Assay

BROMOscan® is a proprietary competition binding assay platform from DiscoverX (now part of Eurofins) used to determine the binding affinities (K_i) of compounds against a large panel of bromodomains.

Principle: The assay is based on the binding of a DNA-tagged bromodomain to an immobilized ligand. A test compound that binds to the bromodomain will prevent it from binding to the immobilized ligand. The amount of bromodomain bound to the solid support is then quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.

General Workflow:

- A library of bromodomains is tagged with a unique DNA identifier.
- An immobilized ligand that binds to the bromodomains is prepared on a solid support.
- The DNA-tagged bromodomain and the test compound are incubated with the immobilized ligand.
- Unbound components are washed away.
- The amount of bound bromodomain is quantified by qPCR.
- The K_i is calculated based on the displacement of the tagged bromodomain by the test compound.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is used to measure compound binding to a target protein within living cells.

Principle: The target protein (e.g., PCAF) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate, resulting in a detectable light emission from the tracer. A test compound that enters the cell and binds to the target protein will compete with and displace the fluorescent tracer, leading to a loss of the BRET signal.

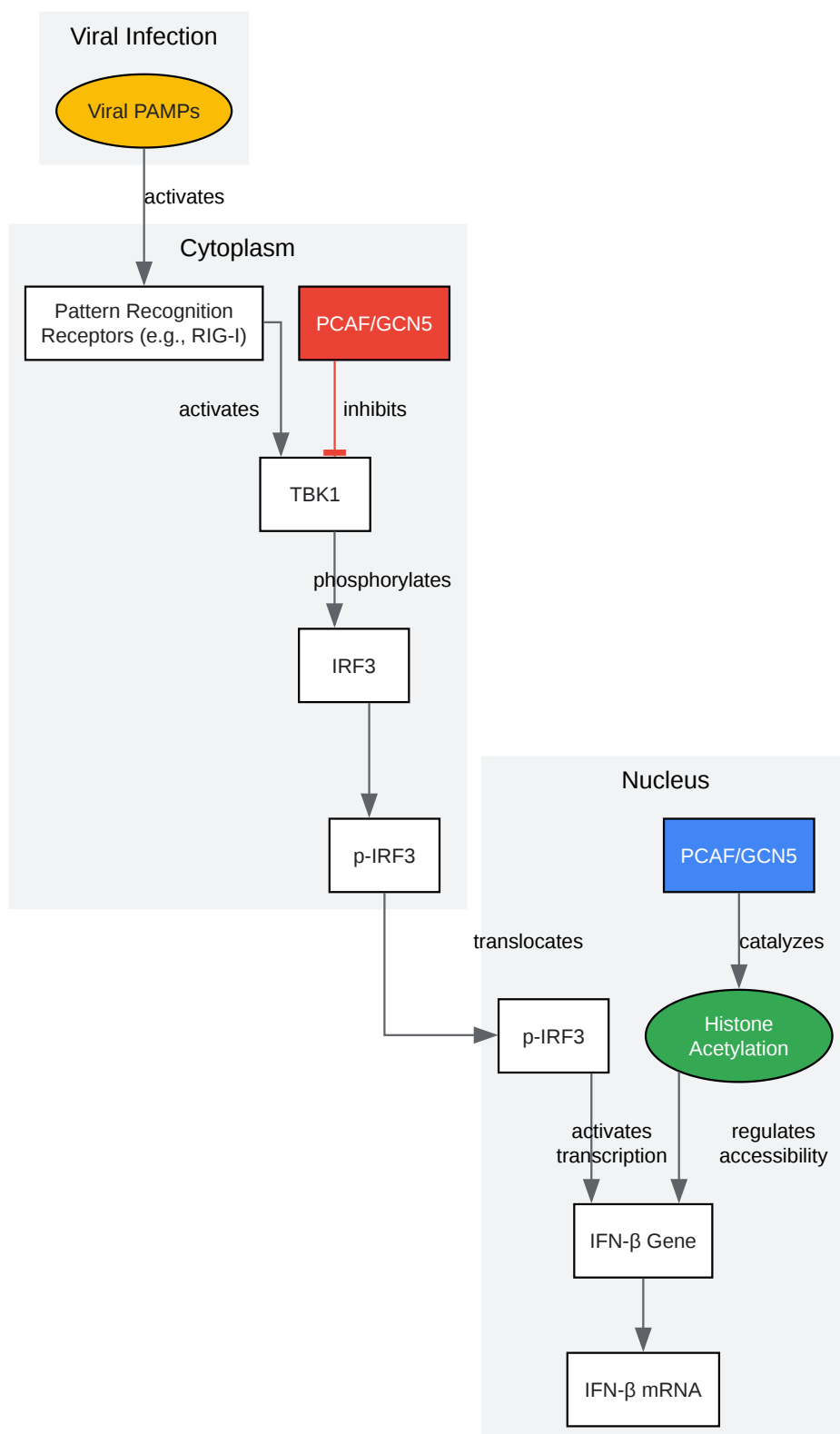
General Workflow:

- Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the NanoLuc®-target fusion protein.
- The transfected cells are plated in a multi-well plate.
- Serial dilutions of the test compound are added to the cells, followed by the addition of the fluorescent tracer.
- After an equilibration period, the NanoLuc® substrate is added.
- The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
- The BRET ratio is calculated, and the IC50 is determined from the dose-response curve.

Visualizations

PCAF/GCN5 in Innate Immune Signaling

PCAF and GCN5 have been implicated in the regulation of the innate immune response. The following diagram illustrates a simplified pathway where PCAF/GCN5 can influence the production of type I interferons (IFN).

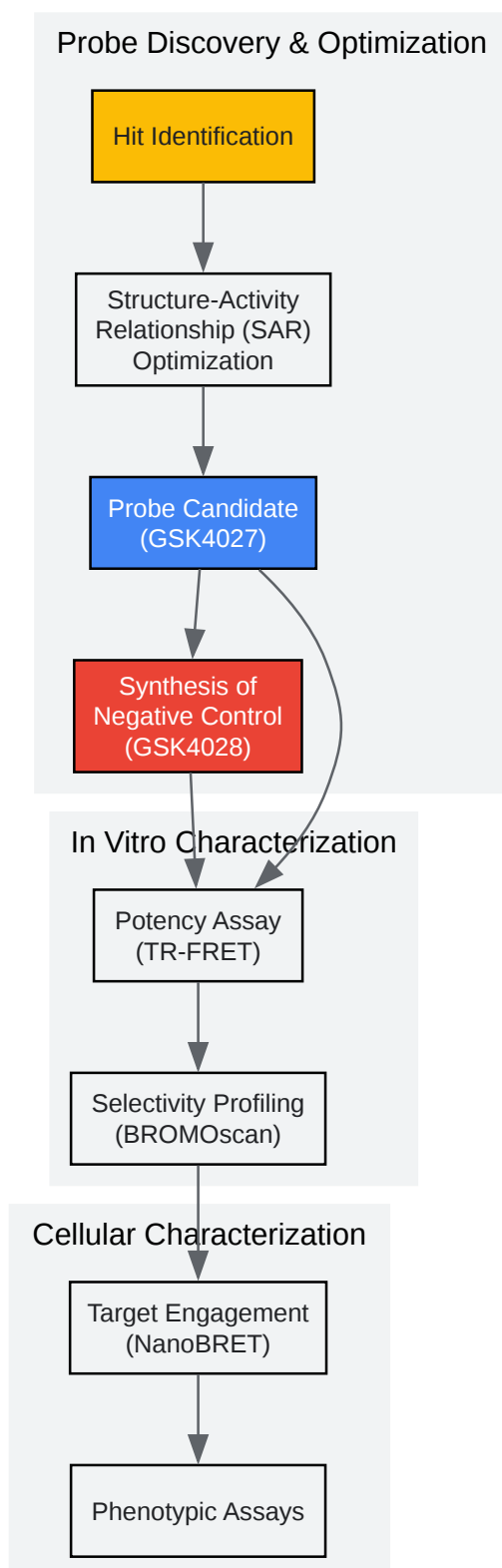


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Caption: Role of PCAF/GCN5 in the innate immune signaling pathway.

Experimental Workflow for Characterizing GSK4028

The following diagram outlines the logical workflow for the discovery and characterization of a chemical probe and its negative control, such as GSK4027 and **GSK4028**.



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Caption: Workflow for the characterization of a chemical probe and its negative control.

Conclusion

GSK4028 serves as an essential, inactive negative control for its potent and selective enantiomer, GSK4027. The comprehensive selectivity profiling of GSK4027 against a wide range of bromodomains and other off-targets confirms its suitability as a chemical probe for the PCAF/GCN5 bromodomains. The lack of significant activity of **GSK4028** allows researchers to confidently attribute the biological effects observed with GSK4027 to the inhibition of its intended targets. The use of this well-characterized probe-control pair is critical for advancing our understanding of the roles of PCAF and GCN5 in health and disease.

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References

- [1. GSK4027 | Structural Genomics Consortium \[thesgc.org\]](#)
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